N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide
Description
N-(3-{[(4-Methylphenyl)sulfonyl]amino}propyl)acetamide is a sulfonamide derivative with the molecular formula C₁₃H₂₀N₂O₃S (molecular weight: 308.38 g/mol). Its structure features:
- A 4-methylphenylsulfonyl group linked to a propylamine chain.
- An acetamide terminal group.
This compound belongs to the sulfonamide class, known for diverse biological activities, including antimicrobial, enzyme inhibitory, and receptor-binding properties .
Properties
IUPAC Name |
N-[3-[(4-methylphenyl)sulfonylamino]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10-4-6-12(7-5-10)18(16,17)14-9-3-8-13-11(2)15/h4-7,14H,3,8-9H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJQGDLIOZKRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366884 | |
| Record name | N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24798194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62110-25-2 | |
| Record name | N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 3-aminopropylamine.
Reaction: The 4-methylbenzenesulfonyl chloride is reacted with 3-aminopropylamine in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)amine.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for precise control of temperature, pH, and reaction time is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the acetamide moiety can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and research findings of N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide with analogous compounds:
Key Differentiators and Structure-Activity Relationships (SAR)
Sulfonamide vs. Sulfanyl analogs (e.g., ) exhibit varied pharmacokinetics due to reduced polarity .
Substituent Effects :
- 4-Methylphenyl : Introduces moderate lipophilicity, balancing solubility and membrane permeability. Chlorine or methoxy substituents (e.g., ) increase potency but may reduce metabolic stability .
- Propyl Chain : The three-carbon spacer optimizes steric compatibility with hydrophobic pockets in biological targets. Ethoxypropyl () or hydroxypropyl () modifications alter solubility and metabolic pathways .
Crystallinity and Stability: The target compound’s isomer () forms a 3D hydrogen-bonded network via N–H⋯O interactions, enhancing crystallinity and thermal stability compared to non-sulfonamide analogs .
Industrial and Pharmacological Relevance
- Drug Development : The balance of hydrophilicity (sulfonamide) and lipophilicity (methylphenyl) makes the compound a candidate for oral bioavailability optimization.
- Material Science : Sulfonamide-based compounds are explored as catalysts or polymer additives due to their stability .
Biological Activity
N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article delves into its synthesis, mechanisms of action, biological applications, and relevant research findings.
Compound Overview
- Chemical Formula : C₁₂H₁₈N₂O₃S
- CAS Number : 62110-25-2
- Structure : The compound features a sulfonamide group linked to a propyl chain and an acetamide moiety, which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-methylbenzenesulfonyl chloride and 3-aminopropylamine.
- Reaction Steps :
- Formation of Intermediate : Reacting 4-methylbenzenesulfonyl chloride with 3-aminopropylamine in the presence of a base (e.g., triethylamine) forms N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)amine.
- Acetylation : The intermediate is then acetylated using acetic anhydride to yield the final product.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, effectively inhibiting their activity.
- Binding Affinity : The acetamide moiety enhances binding through hydrophobic interactions, making it a potential pharmacophore in drug design.
Biological Applications
This compound has been studied for several biological activities:
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, including prostate cancer cells .
- Enzyme Inhibition Studies : It is utilized in biochemical assays to study enzyme inhibition and protein interactions, providing insights into its role as a biochemical tool.
Case Studies and Experimental Data
- Cytostatic Activity :
- Antimicrobial Properties :
- Pharmacological Evaluations :
Comparative Analysis of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
